
Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester is a derivative of morphine, a well-known opioid used for pain relief. This compound is a glucuronide conjugate, which means it is formed by the addition of a glucuronic acid moiety to morphine. This modification can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound, morphine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester typically involves the glucuronidation of morphine. This process is catalyzed by uridine 5′-diphospho-glucuronosyltransferases (UGTs), which facilitate the addition of a glucuronic acid moiety to the C3 position of morphine . The reaction conditions often include the use of acetylating agents to protect the hydroxyl groups during the synthesis .
Industrial Production Methods
Industrial production of this compound involves large-scale glucuronidation processes, where morphine is reacted with glucuronic acid derivatives in the presence of UGT enzymes. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of glucuronidation processes.
Biology: It is used to study the metabolic pathways of morphine and its derivatives.
Medicine: It is investigated for its potential therapeutic effects and its role in drug metabolism.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
The mechanism of action of Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester involves its interaction with specific molecular targets and pathways. Unlike morphine, which primarily acts on mu opioid receptors, this compound has limited affinity for these receptors. Instead, it may interact with other receptors, such as Toll-like receptor 4 (TLR4), to exert its effects . This interaction can lead to various physiological responses, including modulation of pain and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine-3-glucuronide: Another glucuronide conjugate of morphine, known for its neuroexcitatory effects.
Morphine-6-glucuronide: A glucuronide conjugate with potent analgesic effects.
Buprenorphine-3-glucuronide: A glucuronide conjugate of buprenorphine, used in pain management
Uniqueness
Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester is unique due to its specific chemical structure, which includes the tri-O-acetyl modification. This modification can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
151250-15-6 |
|---|---|
Formule moléculaire |
C30H35NO12 |
Poids moléculaire |
601.6 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6S)-6-[[(4S,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C30H35NO12/c1-13(32)38-23-24(39-14(2)33)26(40-15(3)34)29(43-25(23)28(36)37-5)41-20-9-6-16-12-18-17-7-8-19(35)27-30(17,10-11-31(18)4)21(16)22(20)42-27/h6-9,17-19,23-27,29,35H,10-12H2,1-5H3/t17-,18-,19-,23-,24-,25-,26+,27-,29+,30-/m0/s1 |
Clé InChI |
OJXQIAQIYWRVMF-HIRJWNRASA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C3C4=C(C[C@H]5[C@H]6[C@]4(CCN5C)[C@@H](O3)[C@H](C=C6)O)C=C2)C(=O)OC)OC(=O)C |
SMILES canonique |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C3C4=C(CC5C6C4(CCN5C)C(O3)C(C=C6)O)C=C2)C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-methylthieno[2,3-c]pyrazole](/img/structure/B13437026.png)
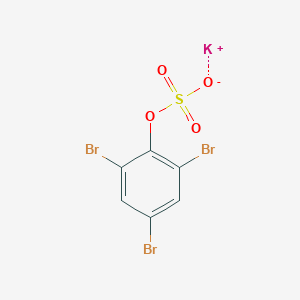
![[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid](/img/structure/B13437046.png)
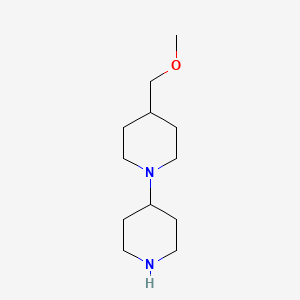

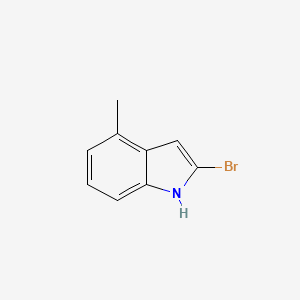

![1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one](/img/structure/B13437073.png)
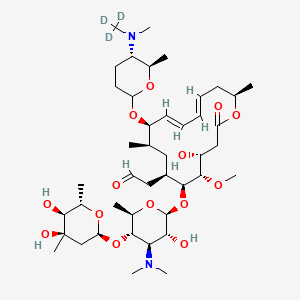

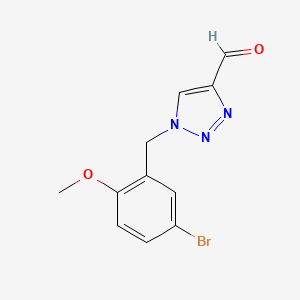
![5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide](/img/structure/B13437096.png)
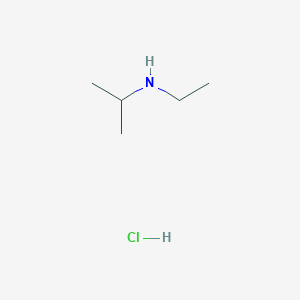
![3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13437113.png)
